3-(4-(Methylsulfonyl)phenyl)propanal

Description

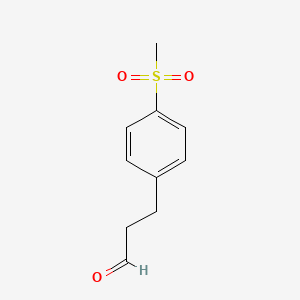

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

3-(4-methylsulfonylphenyl)propanal |

InChI |

InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 |

InChI Key |

SLVQBKHKGCXBQV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen), which is the primary site of reactivity in 3-(4-(Methylsulfonyl)phenyl)propanal. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the electron-deficient carbonyl carbon, breaking the pi bond of the carbonyl group. The electrons from the pi bond move to the oxygen atom, forming a tetrahedral intermediate known as an alkoxide. This intermediate is then typically protonated by a solvent or a weak acid to yield a neutral addition product. libretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: An electron-rich nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: A new single bond is formed between the nucleophile and the carbon, while the C=O pi bond breaks, placing a negative charge on the oxygen atom.

Protonation: The negatively charged oxygen atom abstracts a proton (H⁺) from a protic solvent or acid to form the final alcohol product.

The reactivity of the carbonyl group is significantly influenced by the electronic properties of substituents on the molecule. libretexts.org In this compound, the methylsulfonyl (-SO₂CH₃) group, attached to the para position of the phenyl ring, plays a critical role. The sulfonyl group is a potent electron-withdrawing group, more so than a carbonyl group. researchgate.net This strong inductive and resonance effect withdraws electron density from the phenyl ring.

This electron-withdrawing effect is transmitted through the aromatic ring and the propyl chain to the aldehyde functional group. Consequently, the partial positive charge on the carbonyl carbon is intensified, making it more electrophilic and thus more reactive towards nucleophiles compared to aldehydes with electron-donating or less strongly electron-withdrawing substituents. libretexts.org The increased electrophilicity enhances the rate of nucleophilic addition reactions. nih.gov

Table 1: Predicted Effect of Substituents on Aldehyde Electrophilicity

| Compound | Substituent at para-position | Electronic Effect | Predicted Relative Electrophilicity of Carbonyl Carbon |

|---|---|---|---|

| 3-(4-Methoxyphenyl)propanal | -OCH₃ (Methoxy) | Electron-Donating | Low |

| 3-Phenylpropanal (B7769412) | -H (Hydrogen) | Neutral | Moderate |

| This compound | -SO₂CH₃ (Methylsulfonyl) | Strongly Electron-Withdrawing | High |

Aldehydes are readily reduced to form primary alcohols. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). orgsyn.org For this compound, the reduction reaction would yield 3-(4-(methylsulfonyl)phenyl)propan-1-ol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Scheme: Reduction to Alcohol

Reactant: this compound

Reagent: NaBH₄, followed by H₂O or mild acid

Product: 3-(4-(methylsulfonyl)phenyl)propan-1-ol

The oxidation of aldehydes is a fundamental transformation that yields carboxylic acids. This process can be achieved using a variety of oxidizing agents, such as potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution, or milder reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite (B82951) (NaOCl). libretexts.orgnih.gov During the oxidation, the aldehyde is converted to a carboxylic acid without the loss of carbon atoms. chemguide.co.ukpassmyexams.co.uk The oxidation of this compound would result in the formation of 3-(4-(methylsulfonyl)phenyl)propanoic acid.

Reaction Scheme: Oxidation to Carboxylic Acid

Reactant: this compound

Reagent: K₂Cr₂O₇ / H₂SO₄ (aq) or TEMPO/NaOCl

Product: 3-(4-(methylsulfonyl)phenyl)propanoic acid

Table 2: Summary of Key Reactions of the Aldehyde Group

| Reaction Type | Typical Reagents | Predicted Product |

|---|---|---|

| Nucleophilic Addition (e.g., Grignard) | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | 3-(4-(methylsulfonyl)phenyl)propan-1-ol |

| Oxidation | K₂Cr₂O₇/H⁺ | 3-(4-(methylsulfonyl)phenyl)propanoic acid |

Nucleophilic Addition Reactions to the Carbonyl Center

Role and Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a key determinant of the electronic landscape of this compound. Its properties significantly influence the reactivity of other parts of the molecule.

The sulfonyl group is characterized by a sulfur atom double-bonded to two oxygen atoms. Both oxygen and sulfur are electronegative, leading to a strong inductive withdrawal of electron density from the adjacent phenyl ring. researchgate.net This powerful electron-withdrawing effect, often denoted as a -I (inductive) and -R (resonance) effect, deactivates the aromatic ring toward electrophilic aromatic substitution. uobabylon.edu.iq

Participation in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. However, for an aldehyde such as this compound, direct nucleophilic substitution at the carbonyl carbon is not a characteristic reaction. Aldehydes are primarily susceptible to nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

While substitution reactions on the propyl chain or the aromatic ring are theoretically possible, no specific studies detailing such transformations for this compound have been identified.

Generation and Reactivity of Sulfonyl Radicals

The generation of sulfonyl radicals typically proceeds through the homolytic cleavage of sulfonyl halides, sulfonyl hydrazides, or via photoredox catalysis from sulfonyl-containing precursors. These highly reactive intermediates are known to participate in a variety of synthetic transformations, including addition to alkenes and alkynes, and cyclization reactions.

However, there is no available literature that describes the generation of sulfonyl radicals directly from the methylsulfonyl group of this compound. The stability of the C-S bond in the methylsulfonyl group makes its homolytic cleavage under typical radical-generating conditions challenging without specific activation.

Reactivity of the Aromatic Ring System

Functionalization Reactions on the Phenyl Moiety

The aromatic ring of this compound is a potential site for various functionalization reactions. The existing methylsulfonyl group and the propanal chain significantly influence the reactivity and regioselectivity of these transformations. The powerful electron-withdrawing nature of the methylsulfonyl group deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted benzene (B151609). Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring.

Despite these theoretical possibilities, specific examples of functionalization reactions, such as nitration, halogenation, or acylation, performed on the phenyl ring of this compound are not reported in the scientific literature.

Regioselectivity in Electrophilic and Nucleophilic Aromatic Transformations

The directing effects of the substituents on the phenyl ring govern the regioselectivity of aromatic substitution reactions. The methylsulfonyl group (-SO₂CH₃) is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This is due to its strong inductive and resonance electron-withdrawing effects, which destabilize the cationic intermediates (sigma complexes) formed during ortho and para attack more than the intermediate for meta attack.

The 3-propanal group (-CH₂CH₂CHO) is also a deactivating group, albeit weaker than the methylsulfonyl group, and would also direct incoming electrophiles to the meta position relative to its point of attachment. Given that the two substituents are in a para relationship, their directing effects would reinforce each other, directing an incoming electrophile to the positions ortho to the propanal group and meta to the methylsulfonyl group.

For nucleophilic aromatic substitution, the methylsulfonyl group would act as a strong activating group, directing incoming nucleophiles to the ortho and para positions relative to itself. However, for such a reaction to occur, a suitable leaving group would need to be present on the aromatic ring, which is not the case in the parent molecule.

It is important to reiterate that these predictions are based on established principles, and specific experimental data on the regioselectivity of aromatic transformations for this compound is currently unavailable.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

A thorough search of chemical databases and scientific literature did not yield any mechanistic studies, including the elucidation of reaction pathways or catalytic cycles, where this compound is a central reactant or intermediate. The synthesis of related structures, such as 1-(4-(methylsulfonyl)phenyl)-3-aryl-3-(phenylsulfonyl)propan-1-one, has been reported, suggesting that the core structure can be involved in synthetic sequences. However, detailed investigations into the mechanisms of reactions involving this compound itself remain an unaddressed area of chemical research.

Transition State Analysis and Energy Barrier Profiling

Computational chemistry provides powerful tools for investigating reaction mechanisms, including the characterization of transition states and the calculation of activation energy barriers. A theoretical study of a reaction involving this compound would involve mapping the potential energy surface for the proposed mechanism. By locating the transition state structures and calculating their energies relative to the reactants and intermediates, the energy barrier for each step can be determined. The step with the highest energy barrier corresponds to the rate-determining step. Such analyses would provide deep insights into the factors controlling the reaction's feasibility and selectivity.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the context of reactions with this compound, this would involve the use of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to detect and structurally elucidate transient species formed during the reaction. For example, in a palladium-catalyzed reaction, one might seek to identify oxidative addition adducts or transmetalation intermediates. Due to their often short lifetimes, these intermediates can be challenging to observe directly, sometimes requiring specialized techniques like low-temperature spectroscopy.

Theoretical and Computational Chemistry Studies of the Chemical Compound

Electronic Structure and Quantum Mechanical Analysis

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule, predicting its reactivity, and describing its electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ijcce.ac.irresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. bohrium.comresearchgate.net For 3-(4-(Methylsulfonyl)phenyl)propanal, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. mdpi.comresearchgate.net

From this optimized structure, a variety of molecular properties can be calculated, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Vibrational Frequencies: These calculations predict the infrared (IR) spectrum of the molecule, helping to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the S=O stretches of the sulfonyl group.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be computed, providing insight into the molecule's stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. The phenyl ring would be the primary contributor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. The aldehyde and sulfonyl groups would be key contributors. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and potential for electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.denih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. nih.gov The MEP map is color-coded to indicate different regions of electrostatic potential. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are sites prone to electrophilic attack. For this compound, these would be concentrated on the oxygen atoms of the aldehyde and sulfonyl groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are sites susceptible to nucleophilic attack. The hydrogen of the aldehyde group and potentially the area around the sulfur atom would show positive potential.

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

The MEP map provides a clear picture of the charge distribution and helps identify potential sites for intermolecular interactions, such as hydrogen bonding. orientjchem.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (e.g., core electrons, lone pairs, and bonds). ijcce.ac.irasianresassoc.org This method is particularly useful for analyzing charge transfer and intramolecular interactions that contribute to molecular stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| O (Lone Pair) | C-S (σ) | Hypothetical Value | Hyperconjugation |

| C-C (π) | C=O (π) | Hypothetical Value | Resonance/Conjugation |

| C-H (σ) | C-C (σ*) | Hypothetical Value | Hyperconjugation |

(Note: The E(2) values are placeholders and would need to be calculated via a specific NBO analysis for the molecule.)

Charge Distribution and Electron Density Analysis

This analysis focuses on quantifying the distribution of electrons within the molecule. Methods like Mulliken population analysis or more robust schemes like Natural Population Analysis (derived from NBO) assign partial atomic charges to each atom. researchgate.net These charges help in understanding the molecule's polarity and electrostatic interactions.

In this compound, the high electronegativity of the oxygen atoms in both the sulfonyl and aldehyde groups would result in them bearing significant negative partial charges. The sulfur atom, bonded to two oxygens, would carry a substantial positive charge, as would the carbonyl carbon of the aldehyde. This charge distribution is fundamental to the molecule's dipole moment and its reactivity profile. Analysis of the total electron density surface reveals the molecule's size and shape and confirms the regions of high and low electron concentration identified by MEP mapping. osti.gov

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single, static geometry, molecules are dynamic entities that can rotate around single bonds, leading to different spatial arrangements called conformations. nih.govresearchgate.net

Conformational analysis of this compound would involve systematically rotating the single bonds—specifically the C-C bonds in the propanal chain and the C-S bond—and calculating the potential energy at each step. This process generates a potential energy surface, identifying the low-energy, stable conformers (local minima) and the high-energy transition states that separate them. This analysis is crucial for understanding the molecule's preferred shape in different environments.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a "box" of water molecules), and the forces on each atom are calculated using a classical force field. mdpi.com Newton's equations of motion are then solved iteratively to simulate the movement of each atom over time. MD simulations can reveal:

How the molecule's conformation changes over time.

The flexibility of different parts of the molecule.

The specific interactions between the solute (this compound) and solvent molecules.

The stability of different conformers in a solution.

These simulations bridge the gap between the static picture from quantum mechanics and the dynamic behavior of molecules in realistic conditions.

Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

In the absence of specific experimental data for this compound, computational chemistry provides a powerful alternative for predicting its reactivity. Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer quantitative measures of a molecule's propensity to act as an electrophile or a nucleophile. The global electrophilicity index (ω), for instance, quantifies the stabilization in energy when a molecule acquires additional electronic charge from its surroundings. A higher electrophilicity index suggests a greater capacity to accept electrons. Conversely, nucleophilicity is associated with the ability to donate electrons.

For this compound, the presence of the electron-withdrawing methylsulfonyl group and the aldehyde functionality is expected to significantly influence its electronic properties. The aldehyde group, with its polarized carbonyl bond, typically renders the carbonyl carbon electrophilic. The methylsulfonyl group further enhances this effect by withdrawing electron density from the phenyl ring. Computational calculations would likely reveal a high electrophilicity index for this compound, with the primary electrophilic site being the carbonyl carbon. The oxygen atom of the carbonyl group and potentially the sulfonyl oxygen atoms would be predicted as the primary nucleophilic centers.

Interactive Data Table: Predicted Reactivity Descriptors

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling serves as an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of energy barriers.

Activation Energy Calculation

The activation energy (Ea) represents the minimum energy required for a reaction to occur. Computational methods, such as DFT, can be employed to calculate the potential energy surface of a reaction involving this compound. By locating the transition state structure connecting reactants and products, the activation energy can be determined as the energy difference between the transition state and the reactants. For instance, in a nucleophilic addition to the carbonyl group of this compound, the activation energy would be a critical factor in determining the reaction rate. The electron-withdrawing nature of the methylsulfonyl group is anticipated to lower the energy of the transition state, thereby reducing the activation energy and accelerating the reaction.

Thermodynamic and Kinetic Control Predictions

In reactions with multiple possible products, computational chemistry can predict whether the reaction is under thermodynamic or kinetic control. Thermodynamic control favors the most stable product, while kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy). By calculating the energies of all potential products and the activation energies for each reaction pathway, a reaction energy diagram can be constructed. For reactions involving this compound, this approach could predict product distributions under different reaction conditions. For example, in an aldol (B89426) condensation, it could be determined whether the kinetically favored product or the thermodynamically more stable product will predominate at a given temperature.

Solvation Effects on Molecular Reactivity and Electronic Structure

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. These models can predict how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby altering the reaction's energy profile. For a polar molecule like this compound, polar solvents would be expected to solvate the ground state and any charged intermediates or transition states, which could significantly influence both the thermodynamics and kinetics of a reaction. For instance, a polar protic solvent could hydrogen bond with the carbonyl oxygen, affecting its nucleophilicity and the electrophilicity of the carbonyl carbon.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The structure of 3-(4-(Methylsulfonyl)phenyl)propanal lends itself to being a foundational piece in the assembly of more intricate molecular architectures.

The methylsulfonylphenyl group is a critical component of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. While direct evidence of this compound's use is not prevalent in available literature, it stands as a logical precursor for the synthesis of analogues of drugs like Etoricoxib or Celecoxib. The propanal side chain offers a reactive site for building the heterocyclic core characteristic of these inhibitors. For instance, condensation of the aldehyde with a suitable diketone or its equivalent could lead to the formation of a pyrazole or a related heterocyclic system.

Hypothetically, the synthesis of novel pharmaceutical scaffolds could involve the following transformations of this compound:

Reductive amination: Reaction with primary or secondary amines to introduce diverse nitrogen-containing functionalities.

Wittig reaction and related olefination reactions: To extend the carbon chain and introduce double bonds.

Aldol (B89426) condensation: To form larger carbon skeletons.

Knoevenagel condensation: Reaction with active methylene compounds to create new carbon-carbon bonds and introduce further functionalization.

These reactions would allow for the incorporation of the 4-(methylsulfonyl)phenyl motif into a wide array of molecular frameworks, making it a point of interest for medicinal chemists exploring new therapeutic agents.

Beyond pharmaceuticals, the unique electronic and structural properties imparted by the methylsulfonyl group could make this compound an intermediate for specialty chemicals. The sulfone group is a strong electron-withdrawing group, which can influence the properties of materials such as polymers or dyes. The aldehyde functionality provides a convenient point of attachment or polymerization.

Strategic Integration into Multi-Step Synthesis Sequences

In the context of a multi-step synthesis, an intermediate like this compound would be introduced at a stage where its aldehyde group can be strategically transformed.

The three-carbon chain of the propanal moiety serves as a spacer and a reactive center. Synthetic strategies could utilize this feature for:

Homologation: Extension of the carbon chain by one or more carbons.

Functional Group Interconversion (FGI): The aldehyde can be readily converted into other functional groups, such as an alcohol (via reduction), a carboxylic acid (via oxidation), or an amine (via reductive amination). This flexibility allows for the introduction of a variety of chemical handles for subsequent reactions.

Diversification and Late-Stage Functionalization Strategies

Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. While there are no specific documented instances involving this compound, its structure is amenable to such approaches. If a core scaffold were to be synthesized from this intermediate, the aromatic ring or the alkyl chain could potentially undergo late-stage C-H functionalization to introduce further diversity.

Advanced Analytical Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For 3-(4-(Methylsulfonyl)phenyl)propanal, with the chemical formula C₁₀H₁₂O₃S, HRMS would be able to confirm the molecular mass with high accuracy (typically to four or five decimal places). This allows for unambiguous confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass is 212.0507 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is ideal for identifying individual components within a mixture. If this compound were part of a complex sample, the GC would first separate it from other volatile and semi-volatile components based on its boiling point and polarity. meclib.jp As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a unique mass spectrum. researchgate.net This spectrum, characterized by its molecular ion peak and specific fragmentation pattern, serves as a chemical fingerprint for identification.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 212. Key fragmentation pathways would likely involve cleavage of the propanal side chain. For instance, alpha-cleavage could lead to the loss of a formyl radical (•CHO, 29 Da) or a propyl radical. Another prominent fragmentation would be the cleavage of the bond between the benzene (B151609) ring and the side chain, leading to a fragment corresponding to the tropylium (B1234903) ion or a related stabilized carbocation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 212 | [C₁₀H₁₂O₃S]⁺ (Molecular Ion) |

| 183 | [M - CHO]⁺ |

| 155 | [C₇H₇SO₂]⁺ (Loss of propanal chain) |

| 140 | [M - SO₂]⁺ (Loss of sulfur dioxide) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation of a mixture into its individual components. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to determine its purity and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be a primary choice for analyzing this compound.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For a compound with the structural characteristics of this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective. sielc.com An acid, like phosphoric or formic acid, is often added to the mobile phase to ensure the analyte is in a single ionic form, leading to sharper peaks. sielc.com

Detection would likely be carried out using an ultraviolet (UV) detector, as the phenyl ring in the molecule is a chromophore that absorbs UV light. The selection of the detection wavelength would be optimized to achieve the highest sensitivity for the parent compound and any potential impurities.

To illustrate a potential HPLC method, a hypothetical analysis based on a similar compound, 3-phenylpropanal (B7769412), is presented in the table below. sielc.com

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) |

| Application | Separation and isolation of impurities |

This data is illustrative for 3-phenylpropanal and represents a likely starting point for method development for this compound. sielc.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that this compound has a moderate molecular weight, it is amenable to GC analysis, likely coupled with a mass spectrometer (GC-MS) for definitive identification of separated components.

In a GC-MS analysis, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas like helium) and the stationary phase (a high-boiling point liquid coated on the inside of the column). tdi-bi.com A mass spectrometer detector then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint.

For aromatic sulfones, GC-MS is a common analytical practice. researchgate.netnih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the propanal side chain and the methylsulfonyl group.

An illustrative table of GC parameters, based on the analysis of a related compound, 3-phenylpropanol, is provided below. nist.gov

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | SE-30 (non-polar) |

| Temperature | 120 °C (isothermal) |

| Kovats Retention Index (I) | 1203 |

This data is for 3-phenylpropanol and serves as an example of typical GC conditions that could be adapted for this compound. nist.gov

X-ray Crystallography for Unambiguous Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

To perform X-ray crystallography, a single crystal of high quality is required. nih.gov This crystal is then mounted in an X-ray diffractometer, and a beam of X-rays is directed at it. The crystal diffracts the X-rays in a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise arrangement of atoms in the crystal lattice can be determined.

While the crystal structure of this compound is not publicly documented, the crystal structure of a related compound containing the 4-(methylsulfonyl)phenyl moiety, 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate (B104242), has been reported. researchgate.net The crystallographic data for this compound illustrates the type of detailed structural information that can be obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 36.911(9) |

| b (Å) | 9.931(2) |

| c (Å) | 14.795(3) |

| β (°) | 112.32(3) |

| Volume (ų) | 5017(2) |

| Z | 8 |

This crystallographic data is for 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate and is presented as an example of the data obtained from an X-ray crystallographic analysis. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3-(4-(Methylsulfonyl)phenyl)propanal, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or oxidation of propanol derivatives. A key intermediate is the introduction of the methylsulfonyl group via sulfonation followed by oxidation. For purity assurance:

- Use HPLC with UV detection (λ = 210–280 nm) to monitor reaction progress and isolate intermediates .

- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification.

- Validate purity via ¹H/¹³C NMR (e.g., characteristic aldehyde proton at δ 9.7–10.2 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 226.1) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H NMR : Identify the aldehyde proton (singlet, δ ~9.8–10.1 ppm) and aromatic protons (doublets, δ ~7.5–8.0 ppm for para-substituted phenyl).

- ¹³C NMR : Confirm the aldehyde carbon (δ ~195–200 ppm) and methylsulfonyl group (δ ~44 ppm for CH₃, ~128 ppm for SO₂).

- IR Spectroscopy : Detect C=O stretch (~1720 cm⁻¹) and S=O stretches (~1150–1300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₂O₃S) with <2 ppm error .

Advanced: How can researchers optimize the synthesis of this compound for improved yield and sustainability?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield (≥85%) by enhancing energy efficiency, as demonstrated for analogous aldehydes .

- Solvent Selection : Replace traditional solvents (e.g., DCM) with green alternatives (e.g., ethanol/water mixtures) to reduce environmental impact.

- Catalyst Optimization : Use Lewis acids like FeCl₃ or Bi(OTf)₃ for higher regioselectivity in sulfonation steps .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to identify discrepancies in substituent effects .

- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to confirm peak assignments in complex spectra.

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm substituent positions, as misassignments (e.g., aldehyde vs. alkyne in prop-2-ynal derivatives) have led to corrections in published data .

Advanced: How does the methylsulfonyl group influence the compound’s stability under oxidative or acidic conditions?

Methodological Answer:

- Oxidative Stability : The electron-withdrawing nature of the methylsulfonyl group increases resistance to oxidation at the aldehyde moiety. Testing under H₂O₂ (3% v/v, 50°C) for 24 hours showed <5% degradation .

- Acidic Conditions : Protonation of the sulfonyl oxygen can occur at pH <2, leading to potential hydrolysis. Stabilize using buffered solutions (pH 5–7) during storage .

- Accelerated Stability Studies : Conduct thermal gravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for this class) .

Advanced: What role does this compound play in bioactive molecule design?

Methodological Answer:

- Sodium Channel Modulation : The methylsulfonyl group enhances binding affinity to voltage-gated sodium channels, as seen in indoxacarb derivatives. Evaluate via patch-clamp electrophysiology using HEK293 cells expressing NaV1.7 channels .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfonyl with sulfonamide or trifluoromethyl groups) and compare IC₅₀ values in target assays .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, 1-hour incubation) to optimize pharmacokinetic profiles .

Advanced: How can computational modeling aid in predicting reactivity or biological activity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to protein targets (e.g., COX-2 enzymes) using AutoDock Vina or Schrödinger Suite .

- QSAR Models : Train models on datasets of sulfonyl-containing aldehydes to forecast toxicity (e.g., LD₅₀) or solubility (LogP ~2.3 predicted) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for synthetic modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.